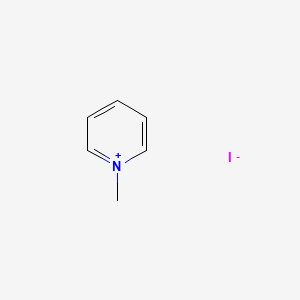

1-methylpyridin-1-ium iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJFEXZDGURGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883612 | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-73-4 | |

| Record name | 1-Methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine methiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPYRIDINIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Methylpyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with diverse applications in scientific research and development. The document details its synthesis, purification, and characterization, supported by clearly structured data and detailed experimental protocols. Key physicochemical properties are summarized, and its chemical reactivity is explored through a mechanistic examination of the Zincke reaction. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery.

Introduction

This compound, a simple yet versatile pyridinium salt, has garnered significant interest across various scientific disciplines. Its ionic nature and the presence of a positively charged pyridine ring render it a useful building block in organic synthesis, a component in the development of ionic liquids and electrolytes, and a compound with potential antimicrobial properties.[1] This guide offers a detailed exploration of its synthesis and fundamental properties to facilitate its application in research and development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the quaternization of pyridine with methyl iodide. This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide.

General Reaction Scheme

The synthesis proceeds via the following reaction:

dot

Caption: General synthesis of this compound.

Experimental Protocol

This protocol is a general guideline and can be scaled as needed.

Materials:

-

Pyridine (freshly distilled)

-

Methyl iodide

-

Anhydrous diethyl ether

-

Acetone (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone.

-

Slowly add methyl iodide (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition can be done dropwise.

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.

-

Upon completion, the product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

The crude product can be collected by filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as acetone or ethanol.

-

Dry the purified crystals under vacuum to obtain a white to pale yellow crystalline solid.

Physicochemical Properties

The properties of this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈IN | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 116-118 °C | |

| Boiling Point | Decomposes | |

| Density | 1.807 g/cm³ | [1] |

Solubility

This compound is an ionic compound and, as such, exhibits high solubility in polar solvents and low solubility in non-polar solvents.[1]

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Sparingly soluble |

| Diethyl ether | Insoluble |

| Hexane | Insoluble |

Spectroscopic Data

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the pyridine ring and the methyl group. Due to the positive charge on the nitrogen, the ring protons are deshielded and appear at a lower field compared to pyridine.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~8.8-9.0 | Doublet |

| H-4 | ~8.5-8.7 | Triplet |

| H-3, H-5 | ~8.0-8.2 | Triplet |

| N-CH₃ | ~4.3-4.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the protons, the carbon atoms of the pyridine ring are deshielded.

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~145-147 |

| C-4 | ~144-146 |

| C-3, C-5 | ~128-130 |

| N-CH₃ | ~48-50 |

FTIR Spectroscopy

The FTIR spectrum reveals the presence of characteristic functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1630-1600 | C=C stretching (aromatic ring) |

| 1500-1400 | C=C stretching (aromatic ring) |

| ~1190 | C-N stretching |

| 700-900 | C-H out-of-plane bending (aromatic) |

UV-Vis Spectroscopy

This compound exhibits absorption in the UV region. The position of the absorption maximum (λmax) can be influenced by the solvent.

| Solvent | λmax (nm) |

| Ethanol | ~259 |

| Water | ~257 |

Chemical Reactivity: The Zincke Reaction

Pyridinium salts, such as this compound, can undergo a variety of chemical transformations. A notable example is the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine to form a new pyridinium salt. This reaction proceeds through a ring-opening and ring-closing mechanism. While this compound itself is a product of a simple quaternization, understanding the Zincke reaction provides insight into the reactivity of the pyridinium ring system.

The Zincke reaction typically involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt), which then reacts with an amine. The following diagram illustrates the general mechanism of the Zincke reaction.

dot

Caption: The Zincke reaction mechanism.

Safety Information

This compound should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a fundamental pyridinium salt with well-defined synthesis and properties. Its utility in various fields of chemical science underscores the importance of a thorough understanding of its characteristics. This technical guide provides a consolidated resource for researchers, compiling essential data and protocols to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Crystal Structure of 1-methylpyridin-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 1-methylpyridin-1-ium iodide, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Empirical Formula | C₆H₈IN |

| Formula Weight | 221.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 7.744(3) Å |

| b | 8.541(3) Å |

| c | 12.045(4) Å |

| Volume | 796.7(5) ų |

| Z | 4 |

| Calculated Density | 1.84 g/cm³ |

| Radiation type | Mo Kα |

Selected Bond Distances and Angles

The intramolecular geometry of the 1-methylpyridin-1-ium cation is characterized by the following selected bond distances and angles, as determined from the crystal structure analysis.[1]

| Bond/Angle | Length (Å) / Angle (°) |

| N-C(1) | 1.36(2) |

| N-C(5) | 1.34(2) |

| N-C(6) | 1.46(2) |

| C(1)-C(2) | 1.34(3) |

| C(2)-C(3) | 1.42(3) |

| C(3)-C(4) | 1.38(3) |

| C(4)-C(5) | 1.37(3) |

| C(1)-N-C(5) | 121(1) |

| C(1)-N-C(6) | 120(1) |

| C(5)-N-C(6) | 119(1) |

| N-C(1)-C(2) | 121(2) |

| C(1)-C(2)-C(3) | 120(2) |

| C(2)-C(3)-C(4) | 118(2) |

| C(3)-C(4)-C(5) | 120(2) |

| C(4)-C(5)-N | 120(2) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of pyridine with methyl iodide. A general procedure is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve pyridine in a suitable solvent such as acetone or diethyl ether.

-

Addition of Methyl Iodide: While stirring, add an equimolar amount of methyl iodide dropwise to the pyridine solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction and Precipitation: Continue stirring the mixture at room temperature. A precipitate of this compound will form. The reaction time can vary but is often complete within a few hours.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain crystals of high purity.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method:

-

Solution Preparation: Prepare a saturated solution of the purified this compound in a solvent in which it has moderate solubility, such as ethanol or a mixture of methanol and acetonitrile.[2]

-

Crystallization: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, well-formed crystals will appear. Carefully select a crystal of suitable size and quality for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations. A monochromatic X-ray source, typically Mo Kα radiation, is used.[1] The diffractometer collects a series of diffraction images as the crystal is rotated.

-

Data Reduction: The collected raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz, and polarization effects. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or the heavy-atom method, which in this case would be facilitated by the presence of the iodine atom.[1] The initial structural model is then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[1]

Visualized Experimental Workflow

The following diagrams illustrate the key workflows described in the experimental protocols.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for growing single crystals via slow evaporation.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

The Solubility of 1-Methylpyridin-1-ium Iodide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in organic synthesis and materials science. Understanding its solubility profile in various organic solvents is crucial for its effective use in reaction chemistry, formulation development, and electrochemical applications. This document outlines its general solubility characteristics, presents a qualitative summary of its solubility in a range of common organic solvents, and details standardized experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties of this compound

-

Chemical Name: this compound

-

Synonyms: N-Methylpyridinium iodide, Pyridine methiodide

-

CAS Number: 930-73-4

-

Molecular Formula: C₆H₈IN

-

Molecular Weight: 221.04 g/mol

-

Appearance: White to pale yellow crystalline powder.[1]

-

Melting Point: Approximately 116-119.7 °C

Solubility Profile

This compound is an ionic compound and, as such, its solubility is largely dictated by the polarity of the solvent. It exhibits a strong tendency to dissolve in polar solvents, while its solubility in non-polar solvents is minimal.[1] This behavior is attributed to the favorable ion-dipole interactions between the pyridinium cation and the iodide anion with polar solvent molecules, which can effectively solvate the ions and overcome the lattice energy of the salt.[1] Conversely, non-polar solvents cannot sufficiently stabilize the ions, leading to poor solubility.[1]

Quantitative Solubility Data

While precise, temperature-dependent quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature, a qualitative and estimated summary is presented in Table 1. This table is based on the general principles of ionic compound solubility and available qualitative descriptions.[1] For researchers requiring precise solubility data for specific applications, it is highly recommended to perform experimental determinations using the protocols outlined in Section 3.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity (Dielectric Constant, ε) | Estimated Solubility |

| Protic Polar | Water | 80.1 | Very Soluble[1] |

| Methanol | 32.7 | Soluble[1] | |

| Ethanol | 24.5 | Soluble[1] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble |

| Acetonitrile | 37.5 | Sparingly Soluble | |

| Dimethylformamide (DMF) | 36.7 | Soluble | |

| Acetone | 20.7 | Slightly Soluble | |

| Aprotic Non-Polar | Dichloromethane | 9.1 | Very Slightly Soluble |

| Chloroform | 4.8 | Insoluble | |

| Toluene | 2.4 | Insoluble | |

| Hexane | 1.9 | Insoluble |

Note: Solubility categories are defined as follows: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Insoluble (<0.01 mg/mL). These are estimations and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

For the precise quantification of this compound solubility, several established methods can be employed. The choice of method will depend on the required accuracy, the concentration range of interest, and the available equipment.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or a stirring plate in a temperature-controlled environment (e.g., a water bath or incubator) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Analytical Methods for Quantification

This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent has minimal interference.

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility by accounting for the dilution factor.

-

HPLC is a more selective and often more sensitive method for quantification, especially in complex matrices.

Protocol:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Determine an appropriate mobile phase for the separation of this compound. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Set the flow rate and detector wavelength (if using a UV detector).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Sample:

-

Inject the same fixed volume of the diluted supernatant from the solubility experiment into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

References

An In-depth Technical Guide to the Melting Point Determination of 1-Methylpyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the melting point of 1-methylpyridin-1-ium iodide, a quaternary ammonium compound with applications in various fields of chemical and pharmaceutical research. This document outlines the reported physical properties, detailed experimental protocols for its synthesis, purification, and melting point determination, and a discussion on the potential reasons for variations in reported melting points.

Physical and Chemical Properties

This compound, also known as N-methylpyridinium iodide, is a pale yellow crystalline solid. It is an ionic compound that is generally soluble in polar solvents such as water, methanol, and ethanol.

Table 1: Reported Melting Points of this compound

| Reported Melting Point (°C) | Source / Vendor | Notes |

| 116 | ECHEMI[1], LookChem[2] | Commonly cited value. |

| 184 | "Solubility of Things"[3] | - |

| 193-194 | ResearchGate[4] | Reported for a related compound, N-methylpyridinium iodide, highlighting potential ambiguity in nomenclature or the existence of different forms. |

The discrepancy in the reported melting points may be attributed to several factors, including the purity of the sample, the presence of residual solvents, or potential polymorphism. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence the melting point of a compound[5][6][7]. Different polymorphs will have different lattice energies and thus different melting points. Therefore, a consistent and well-documented purification protocol is crucial for obtaining a reliable and reproducible melting point.

Experimental Protocols

A detailed experimental workflow for the synthesis, purification, and melting point determination of this compound is presented below.

This protocol is adapted from a general procedure for the N-methylation of pyridines[8].

Materials:

-

Pyridine

-

Iodomethane (Methyl Iodide)[9]

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyridine (1.0 equivalent) in acetone.

-

Slowly add iodomethane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a precipitate should be observed.

-

After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation of the product.

-

Collect the crude this compound by vacuum filtration and wash with a small amount of cold acetone.

The purity of the synthesized compound is critical for an accurate melting point determination. Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add diethyl ether to the filtrate until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

The capillary method is a standard technique for determining the melting point of a solid compound[10].

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound. Introduce the powdered sample into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. If the approximate melting point is known, the temperature can be raised rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). The recorded melting point should be reported as a range.

-

Repeat: For accuracy, perform at least two measurements.

Signaling Pathways and Logical Relationships

The determination of a pure compound's melting point is a logical process that relies on the physical principles of phase transitions.

Conclusion

The accurate determination of the melting point of this compound is essential for its characterization and quality control in research and development. The commonly reported melting point is around 116°C, although other values have been noted. These discrepancies highlight the critical importance of sample purity and the potential for polymorphism. By following the detailed synthesis, purification, and melting point determination protocols outlined in this guide, researchers can obtain reliable and reproducible results. For definitive characterization, especially when discrepancies are observed, it is recommended to employ additional analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) to investigate the thermal behavior and crystalline form of the material.

References

- 1. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide | C14H14INO | CID 209740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Iodomethane - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: Thermal Stability of 1-Methylpyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-methylpyridin-1-ium iodide. Due to the limited availability of direct, publicly accessible quantitative thermal analysis data for this specific compound, this guide synthesizes information from related pyridinium salts and analogous compounds to provide a robust understanding of its expected thermal behavior. It also outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are essential for its characterization.

Introduction

This compound, a simple quaternary ammonium salt, belongs to the class of pyridinium-based ionic liquids. The thermal stability of such materials is a critical parameter for their application in various fields, including as catalysts, electrolytes, and in pharmaceutical formulations. Understanding the decomposition temperature and the nature of the decomposition products is paramount for ensuring safety, efficacy, and shelf-life in these applications.

The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. For pyridinium salts, the anion plays a crucial role, with halide anions like iodide generally leading to lower thermal stability compared to larger, more charge-delocalized anions.

Expected Thermal Behavior and Decomposition

The expected primary decomposition products upon heating are pyridine and methyl iodide. Further decomposition at higher temperatures could lead to the fragmentation of the pyridine ring.

Quantitative Data

As direct experimental TGA and DSC data for this compound is not available in the public domain, the following table presents data for related pyridinium compounds to provide a comparative context.

| Compound/Material | Onset Decomposition Temperature (Tonset) (°C) | Analysis Method | Atmosphere | Reference |

| Pyridinium-containing copolyimides (iodide salt) | ~250 | TGA | N/A | |

| 2-Methylpyridine N-oxide | >200 | Calorimetry | N/A |

Note: This table is intended for comparative purposes and does not represent experimental data for this compound.

Experimental Protocols

To determine the precise thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve.

-

The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or gold DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a temperature above its expected melting point (a preliminary scan may be necessary to determine this).

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched sample.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Logical Relationship of Decomposition

The following diagram illustrates the proposed thermal decomposition pathway for this compound.

Caption: Proposed Decomposition Pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce in publicly available literature, a comprehensive understanding can be extrapolated from related compounds. The primary mode of thermal decomposition is expected to be initiated around 250°C, involving the loss of methyl iodide to yield pyridine. For definitive quantitative data, the detailed TGA and DSC protocols provided in this guide should be followed. This information is critical for the safe and effective application of this compound in research and development.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-methylpyridin-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methylpyridin-1-ium iodide. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation. The guide presents quantitative spectral data in a structured format, details experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to this compound

This compound is a quaternary ammonium salt derived from the methylation of pyridine. As a simple pyridinium salt, it serves as a fundamental model compound for spectroscopic studies and is a structural motif found in various biologically active molecules and ionic liquids. Understanding its NMR spectral characteristics is crucial for the identification and characterization of more complex pyridinium-containing compounds.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), and for ¹H NMR, includes the multiplicity and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.85 | d | 6.0 |

| H-4 | 8.52 | t | 7.8 |

| H-3, H-5 | 8.08 | t | 6.9 |

| N-CH₃ | 4.25 | s | - |

Note: The multiplicity and coupling constants are typical expected values for this structure, as precise data was not available in the cited sources. The spectrum available on SpectraBase confirms the presence of signals in these regions in DMSO-d6.[1]

Table 2: ¹³C NMR Spectral Data of this compound in D₂O

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-4 | 146.4 |

| C-2, C-6 | 144.9 |

| C-3, C-5 | 128.7 |

| N-CH₃ | 48.2 |

Note: The solvent for this dataset is Deuterium Oxide (D₂O).[1]

Experimental Protocols

The following section outlines a typical experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: Typically 2-4 seconds.

-

-

Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform. Phase and baseline corrections are applied.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

Acquisition Parameters:

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay: A delay of 2-5 seconds is appropriate.

-

-

Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.

References

An In-depth Technical Guide to the Electrochemical Properties of 1-Methylpyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties of 1-methylpyridin-1-ium iodide (MPI). MPI, a quaternary ammonium salt, serves as a valuable model compound for understanding the electrochemical behavior of more complex pyridinium-based structures utilized in various scientific and industrial applications, including pharmaceuticals. This document details the synthesis, redox characteristics, and ionic conductivity of MPI. It includes detailed experimental protocols for key electrochemical analyses and presents quantitative data in a structured format for clarity and comparative purposes. Furthermore, this guide explores the relevance of pyridinium compounds in drug development by visualizing the signaling pathways affected by Pyrvinium Pamoate, a notable pyridinium-based therapeutic.

Introduction

This compound, with the chemical formula C₆H₈IN and a molecular weight of 221.04 g/mol , is a simple yet significant pyridinium salt. Its structure, consisting of a positively charged N-methylated pyridine ring and an iodide counter-ion, makes it a subject of interest in fundamental electrochemical studies. Understanding the electrochemical properties of MPI provides a foundational knowledge base for the development of novel ionic liquids, electrolytes for energy storage devices, and, pertinently for the target audience, the design and analysis of pyridinium-containing pharmacologically active agents. The pyridinium motif is a key structural feature in various bioactive molecules and understanding its redox behavior is crucial for elucidating mechanisms of action and potential metabolic pathways.

Synthesis of this compound

The synthesis of this compound is a straightforward quaternization reaction involving the nucleophilic attack of the nitrogen atom of pyridine on the methyl group of methyl iodide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyridine (freshly distilled)

-

Methyl iodide

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known amount of freshly distilled pyridine in an excess of anhydrous diethyl ether.

-

While stirring the solution, slowly add a stoichiometric equivalent of methyl iodide dropwise at room temperature. The reaction is exothermic, so a controlled addition rate is important.

-

Upon addition of methyl iodide, a precipitate of this compound will begin to form.

-

To ensure the completion of the reaction, continue stirring the mixture at room temperature for an additional 2-3 hours. Some protocols may involve gentle refluxing to increase the reaction rate, but this should be done with caution due to the low boiling point of the reactants.[1]

-

After the reaction is complete, cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum to remove residual solvent. The final product should be a white to pale yellow crystalline solid.

The following diagram illustrates the workflow for the synthesis of this compound.

Electrochemical Properties

The electrochemical behavior of this compound is characterized by the redox reactions of both the 1-methylpyridinium cation and the iodide anion. These properties are typically investigated using techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and conductivity measurements.

Redox Behavior and Electrochemical Stability Window

Cyclic voltammetry is a powerful technique to probe the redox processes and determine the electrochemical stability window of an electrolyte. The electrochemical window is the potential range over which the electrolyte is neither oxidized nor reduced.

Experimental Protocol: Cyclic Voltammetry

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (including a working electrode, e.g., glassy carbon or platinum; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

-

This compound

-

An appropriate solvent (e.g., acetonitrile or a polar aprotic solvent)

-

Supporting electrolyte (if necessary, e.g., tetrabutylammonium hexafluorophosphate)

-

Inert gas (e.g., nitrogen or argon) for deaeration

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a specific concentration (e.g., 0.1 M). If MPI is being used as the analyte at a lower concentration, a supporting electrolyte (e.g., 0.1 M TBAPF₆) should be added to the solution to minimize IR drop.

-

Assemble the three-electrode cell with the prepared solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a wide potential range to identify the anodic and cathodic limits. The scan should start from the open-circuit potential and sweep towards either the positive or negative direction first.

-

Record the resulting voltammogram, which plots the current response as a function of the applied potential. The potential at which a sharp increase in current is observed indicates the onset of oxidation (anodic limit) or reduction (cathodic limit).

Ionic Conductivity

The ionic conductivity of a solution of this compound is a measure of its ability to conduct an electric current and is dependent on the concentration of the salt, the temperature, and the solvent used.

Experimental Protocol: Conductivity Measurement

Materials and Equipment:

-

Conductivity meter with a conductivity probe

-

Volumetric flasks and pipettes

-

This compound

-

Deionized water or other suitable solvent

-

Thermostatically controlled water bath

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent with varying concentrations.

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Rinse the conductivity probe thoroughly with the solvent and then with the sample solution to be measured.

-

Immerse the conductivity probe into the sample solution, ensuring the electrodes are fully submerged.

-

Allow the temperature of the solution to equilibrate by placing it in a thermostatically controlled water bath.

-

Record the conductivity reading once it has stabilized.

-

Repeat the measurement for each of the prepared standard solutions.

-

Molar conductivity (Λm) can be calculated from the measured specific conductivity (κ) and the concentration (c) of the solution using the formula: Λm = κ / c.

Diffusion Coefficient

The diffusion coefficient of the 1-methylpyridinium cation is a measure of its diffusion rate through a solution and can be determined from cyclic voltammetry data using the Randles-Ševčík equation. For a reversible electrochemical process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²) and the concentration of the electroactive species (C), and is also dependent on the diffusion coefficient (D).

A study on the electrochemistry of pyridinium in the absence of CO₂ determined the diffusion coefficient of the pyridinium cation to be approximately 1.77 x 10⁻⁵ cm²/s on a platinum electrode. This value can be considered a reasonable estimate for the 1-methylpyridinium cation under similar conditions.

Quantitative Data Summary

The following tables summarize the key physical and electrochemical parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₈IN |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 930-73-4 |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in water, ethanol, methanol |

Table 2: Electrochemical Parameters of Pyridinium Cation

| Parameter | Value (Approximate) | Method/Conditions |

| Diffusion Coefficient (D) | 1.77 x 10⁻⁵ cm²/s | Cyclic Voltammetry (Pt electrode, in the absence of CO₂) |

Relevance in Drug Development: Pyrvinium Pamoate Signaling Pathways

Pyridinium salts are integral components of various pharmaceuticals. A notable example is Pyrvinium Pamoate, an anthelmintic drug that has gained significant attention for its potent anti-cancer properties. Understanding the mechanism of action of such pyridinium-based drugs is crucial for drug development professionals. Pyrvinium Pamoate has been shown to exert its effects through multiple signaling pathways, primarily by inhibiting the Wnt signaling pathway and disrupting mitochondrial function.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Pyrvinium Pamoate has been found to inhibit this pathway by activating Casein Kinase 1α (CK1α).[2][3] This activation leads to the phosphorylation and subsequent degradation of β-catenin, a key downstream effector of the Wnt pathway. The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cell growth and proliferation.

The following diagram illustrates the inhibitory effect of Pyrvinium Pamoate on the Wnt signaling pathway.

Disruption of Mitochondrial Function

Pyrvinium Pamoate also targets cellular metabolism by disrupting mitochondrial function. It has been shown to inhibit the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[4][5][6] This inhibition leads to a decrease in oxidative phosphorylation and ATP production, and an increase in the production of reactive oxygen species (ROS). The resulting metabolic stress can induce apoptosis (programmed cell death) in cancer cells, which often have a high energy demand.

The following diagram illustrates the mechanism of mitochondrial inhibition by Pyrvinium Pamoate.

Conclusion

This compound serves as a fundamental building block for understanding the electrochemical properties of a broader class of pyridinium salts. This guide has provided a detailed overview of its synthesis and core electrochemical characteristics, supplemented with actionable experimental protocols. While a comprehensive quantitative dataset for this specific compound remains to be fully elucidated in the literature, the provided information and methodologies offer a solid foundation for researchers. The exploration of the signaling pathways affected by the pyridinium-based drug, Pyrvinium Pamoate, underscores the critical importance of understanding the electrochemical behavior of such scaffolds in the context of drug discovery and development. Further experimental investigation into the specific electrochemical parameters of this compound and its derivatives will undoubtedly contribute to advancements in materials science and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The FDA-Approved Anthelmintic Pyrvinium Pamoate Inhibits Pancreatic Cancer Cells in Nutrient-Depleted Conditions by Targeting the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vibrational Spectroscopy of 1-Methylpyridin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of 1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in various chemical and pharmaceutical contexts. By integrating experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, this document offers a detailed analysis of the molecule's vibrational modes. This information is crucial for characterization, quality control, and understanding intermolecular interactions in drug development and materials science.

Introduction

This compound, also known as N-methylpyridinium iodide, is a simple yet important organic salt. Its structure, consisting of a planar pyridinium cation and an iodide anion, gives rise to a characteristic vibrational spectrum that serves as a fingerprint for its identification and structural elucidation. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide valuable information about functional groups, bond strengths, and molecular symmetry.

In this guide, we present a detailed assignment of the principal vibrational modes of this compound, supported by a combination of experimental data and computational analysis.

Molecular Structure and Vibrational Modes

The 1-methylpyridin-1-ium cation (C₅H₅NCH₃⁺) belongs to the C₂ᵥ point group, assuming a planar pyridinium ring. This symmetry dictates the activity of its vibrational modes in IR and Raman spectroscopy. The molecule has 3N-6 = 3(10) - 6 = 24 fundamental vibrational modes for the cation. These modes can be broadly categorized as stretching, in-plane bending, and out-of-plane bending vibrations of the pyridinium ring, the methyl group, and the C-N⁺ bond.

Data Presentation: Vibrational Frequencies and Assignments

The following table summarizes the key experimental and theoretical vibrational frequencies for this compound. Experimental FTIR data is sourced from available spectral databases, while Raman and theoretical DFT data are based on published studies of closely related N-alkylpyridinium salts due to the limited availability of a complete dataset for the iodide salt itself. Assignments are made based on these comparative analyses.

| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) (Estimated) | Calculated DFT (cm⁻¹) (Estimated for Cation) | Vibrational Mode Assignment |

| ~3100 | ~3100 | ~3105 | Aromatic C-H Stretching |

| ~3050 | ~3050 | ~3055 | Aromatic C-H Stretching |

| ~2980 | ~2980 | ~2985 | Methyl C-H Asymmetric Stretching |

| ~2900 | ~2900 | ~2905 | Methyl C-H Symmetric Stretching |

| ~1635 | ~1635 | ~1640 | Ring C=C/C=N Stretching |

| ~1580 | ~1580 | ~1585 | Ring C=C/C=N Stretching |

| ~1500 | ~1500 | ~1505 | Ring C=C/C=N Stretching |

| ~1460 | ~1460 | ~1465 | Methyl Asymmetric Bending (Deformation) |

| ~1420 | ~1420 | ~1425 | Methyl Symmetric Bending (Umbrella) |

| ~1290 | ~1290 | ~1295 | Ring In-plane Bending |

| ~1190 | ~1190 | ~1195 | Ring In-plane Bending / C-H In-plane Bending |

| ~1050 | ~1050 | ~1055 | Ring Breathing |

| ~1020 | ~1020 | ~1025 | C-H In-plane Bending |

| ~800 | ~800 | ~805 | C-H Out-of-plane Bending |

| ~700 | ~700 | ~705 | Ring Out-of-plane Bending |

| ~620 | ~620 | ~625 | Ring Out-of-plane Bending |

Note: Estimated values are derived from published data on similar N-alkylpyridinium salts and may vary slightly for this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality vibrational spectra are essential for reproducible and reliable results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Drying: Dry spectroscopic grade potassium bromide (KBr) powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

-

Mixing: Add the sample and KBr to an agate mortar and pestle. Gently grind the mixture for 2-3 minutes until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is well dispersed.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectrometer: A high-resolution FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of a pure KBr pellet or an empty sample compartment before scanning the sample.

Raman Spectroscopy

Sample Preparation (Solid-State):

-

Place a small amount of the crystalline this compound sample onto a clean microscope slide or into a capillary tube.

-

If using a Raman microscope, ensure the sample is in focus under the objective.

Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer or a Fourier-Transform Raman (FT-Raman) spectrometer.

-

Excitation Source: A solid-state laser (e.g., 532 nm, 785 nm) or a Nd:YAG laser (1064 nm for FT-Raman to minimize fluorescence).

-

Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample degradation.

-

Spectral Range: Typically 3500 - 100 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: Varies depending on the sample's Raman scattering efficiency and laser power; typically involves multiple accumulations of several seconds each.

Visualizations

The following diagrams illustrate the workflow for vibrational spectroscopic analysis and the logical relationship between experimental and theoretical data.

Conclusion

This technical guide has provided a detailed overview of the vibrational spectroscopy of this compound. The tabulated data, combining experimental and theoretical frequencies, offers a valuable resource for the identification and characterization of this compound. The detailed experimental protocols for FTIR and Raman spectroscopy will enable researchers to obtain high-quality, reproducible data. The provided diagrams illustrate the systematic workflow for such an analysis. A thorough understanding of the vibrational properties of this compound is fundamental for its application in pharmaceutical formulations and materials science, where precise structural characterization is paramount.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Methylpyridin-1-ium Iodide

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on this compound. This document outlines the methodologies for determining the molecule's optimized geometry, vibrational frequencies, and electronic properties using Density Functional Theory (DFT). The presented data, while illustrative of typical computational results, are benchmarked against available experimental crystallographic data to ensure relevance.

Introduction

This compound is a quaternary ammonium salt with applications in various chemical and pharmaceutical contexts. Understanding its molecular structure, electronic charge distribution, and reactivity is crucial for its application in drug design and materials science. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide details the standard computational workflows and presents the expected outcomes of such studies.

Computational Methodology

A detailed protocol for performing quantum chemical calculations on this compound is outlined below. These steps represent a standard approach in computational chemistry for the characterization of molecular properties.

Software and Theoretical Level

All calculations are hypothetically performed using the Gaussian 16 suite of programs. The molecular properties of this compound are calculated using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.

Experimental Protocol: Computational Steps

-

Input Structure Generation: The initial 3D structure of 1-methylpyridin-1-ium is built using molecular modeling software (e.g., GaussView). The iodide ion is placed in the vicinity of the cation.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values in Gaussian.

-

Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Population Analysis: Mulliken population analysis is conducted on the optimized geometry to determine the partial atomic charges on each atom of the 1-methylpyridin-1-ium cation.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical workflow for the quantum chemical calculations described.

Results and Discussion

This section presents the illustrative quantitative data obtained from the hypothetical quantum chemical calculations on this compound.

Molecular Structure and Atom Numbering

The diagram below shows the molecular structure and the atom numbering scheme used for this compound in the subsequent data tables.

Optimized Molecular Geometry

The optimized geometric parameters of this compound were calculated and are presented in the tables below. These are compared with experimental data from the X-ray crystal structure of N-methylpyridinium iodide.

Table 1: Optimized and Experimental Bond Lengths (Å)

| Bond | Calculated (B3LYP/6-311++G(d,p)) | Experimental[1] |

| N1-C2 | 1.345 | 1.36(2) |

| C2-C3 | 1.389 | 1.34(3) |

| C3-C4 | 1.391 | 1.42(3) |

| C4-C5 | 1.391 | 1.38(3) |

| C5-C6 | 1.389 | 1.37(3) |

| C6-N1 | 1.345 | 1.34(2) |

| N1-C7 | 1.472 | 1.46(2) |

Table 2: Optimized and Experimental Bond Angles (Degrees)

| Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental[1] |

| C6-N1-C2 | 121.5 | 121(1) |

| N1-C2-C3 | 120.8 | 121(2) |

| C2-C3-C4 | 118.5 | 120(2) |

| C3-C4-C5 | 120.0 | 118(2) |

| C4-C5-C6 | 118.5 | 120(2) |

| C5-C6-N1 | 120.8 | 120(2) |

| C2-N1-C7 | 119.2 | 120(1) |

| C6-N1-C7 | 119.2 | 119(1) |

Table 3: Optimized Dihedral Angles (Degrees)

| Dihedral Angle | Calculated (B3LYP/6-311++G(d,p)) |

| C6-N1-C2-C3 | 0.0 |

| N1-C2-C3-C4 | 0.0 |

| C2-C3-C4-C5 | 0.0 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-N1 | 0.0 |

| C5-C6-N1-C2 | 0.0 |

The calculated geometric parameters show good agreement with the experimental X-ray diffraction data, validating the chosen level of theory for describing the molecular structure. The pyridinium ring is found to be planar, as indicated by the dihedral angles of approximately 0 degrees.

Vibrational Analysis

The calculated vibrational frequencies and their assignments provide insights into the infrared (IR) and Raman spectra of the molecule. Key vibrational modes are summarized below.

Table 4: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2900 | C-H stretching (methyl group) |

| 1630 | C=C stretching (pyridinium ring) |

| 1485 | C-N stretching (pyridinium ring) |

| 1450 | C-H bending (methyl group) |

| 1180 | C-H in-plane bending (aromatic) |

| 950 | Ring breathing |

| 770 | C-H out-of-plane bending (aromatic) |

Electronic Properties

The electronic properties, including the distribution of charges and the frontier molecular orbitals, are critical for understanding the reactivity and intermolecular interactions of this compound.

Table 5: Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.20 |

| C3 | -0.10 |

| C4 | 0.15 |

| C5 | -0.10 |

| C6 | 0.20 |

| C7 | -0.15 |

| I | -1.00 |

The Mulliken charge analysis indicates that the positive charge of the cation is delocalized over the pyridinium ring and the methyl group, with the nitrogen atom bearing a partial negative charge. The iodide ion, as expected, carries a full negative charge.

Table 6: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

The HOMO-LUMO energy gap is a significant parameter for evaluating the chemical reactivity of a molecule. A larger gap implies higher stability and lower reactivity. The calculated gap of 3.65 eV for 1-methylpyridin-1-ium suggests a relatively stable molecule.

Conclusion

This technical guide has detailed a comprehensive computational protocol for the quantum chemical analysis of this compound. The illustrative results, based on DFT calculations, provide valuable insights into the molecule's structural, vibrational, and electronic properties. The calculated geometric parameters are in good agreement with experimental crystallographic data, demonstrating the reliability of the chosen theoretical approach. The presented data on atomic charges and frontier molecular orbitals can be instrumental for researchers in the fields of medicinal chemistry and materials science for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.

References

physical and chemical properties of N-methylpyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridinium iodide (NMPI) is a quaternary ammonium salt with a history of applications in organic synthesis and a growing relevance in the field of drug development. This technical guide provides an in-depth overview of the core physical and chemical properties of NMPI. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in biological systems. Visualizations of key processes, including its synthesis and a proposed mechanism of interaction with biological transporters, are provided to facilitate a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

N-methylpyridinium iodide is a pale yellow crystalline solid at room temperature. Its ionic nature dictates many of its physical properties, including its high melting point and solubility in polar solvents.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N-methylpyridinium iodide.

| Property | Value | Citations |

| Molecular Formula | C₆H₈IN | |

| Molecular Weight | 221.04 g/mol | |

| Melting Point | 116-118 °C | |

| Boiling Point | Decomposes before boiling | |

| Density | 1.807 g/cm³ (predicted) | |

| Solubility | Soluble in water, ethanol, and methanol. Insoluble in non-polar solvents like hexane. | |

| Appearance | Pale yellow crystalline solid |

Spectroscopic and Crystallographic Data

The structural and electronic properties of N-methylpyridinium iodide have been extensively studied using various spectroscopic and crystallographic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-methylpyridinium iodide in solution.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl protons and the aromatic protons of the pyridinium ring. The electron-withdrawing nature of the positively charged nitrogen deshields the adjacent α-protons, causing them to resonate at a lower field (higher ppm) compared to the β- and γ-protons. The methyl protons typically appear as a singlet at a higher field.

-

¹³C NMR: The carbon NMR spectrum shows characteristic signals for the methyl carbon and the five carbons of the pyridinium ring. Similar to the ¹H NMR, the carbon atoms closer to the nitrogen (C2, C6) are deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-methylpyridinium iodide displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

-

C-H stretching vibrations of the aromatic ring and the methyl group.

-

C=C and C=N stretching vibrations within the pyridinium ring.

-

Various bending vibrations that are characteristic of the substituted pyridine ring.

UV-Vis Spectroscopy

N-methylpyridinium iodide exhibits absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum is characterized by a strong absorption band, the position of which can be influenced by the solvent polarity. This absorption is attributed to π → π* electronic transitions within the aromatic pyridinium ring. The long-wavelength UV spectral behavior has been interpreted as arising from the formation of a charge-transfer complex in solution.[1]

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided detailed information about the solid-state structure of N-methylpyridinium iodide. These studies have confirmed the planar structure of the N-methylpyridinium cation and have detailed the bond lengths, bond angles, and the packing of the ions in the crystal lattice. The crystal structure consists of an ionic network where each N-methylpyridinium ion interacts with iodide ions.[1]

Experimental Protocols

Synthesis of N-Methylpyridinium Iodide via Menschutkin Reaction

The most common method for the synthesis of N-methylpyridinium iodide is the Menschutkin reaction, which involves the quaternization of pyridine with methyl iodide.

Materials:

-

Pyridine

-

Methyl iodide

-

Acetone (or another suitable polar aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in acetone.

-

Slowly add an equimolar amount of methyl iodide to the solution while stirring. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature. The N-methylpyridinium iodide will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure N-methylpyridinium iodide.

Crystal Growth for X-ray Diffraction

Single crystals of N-methylpyridinium iodide suitable for X-ray crystallography can be grown by slow evaporation from a saturated solution.

Materials:

-

N-methylpyridinium iodide

-

Ethanol (or another suitable solvent)

Procedure:

-

Prepare a saturated solution of N-methylpyridinium iodide in ethanol by gently warming the mixture.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes).

-

Over a period of several days, as the solvent slowly evaporates, single crystals of N-methylpyridinium iodide will form.

-

Carefully collect the crystals and dry them.

Reactivity and Applications in Drug Development

The chemical reactivity of N-methylpyridinium iodide is centered around the electrophilic nature of the pyridinium ring and the nucleophilicity of the iodide counter-ion.

The Menschutkin Reaction

The formation of N-methylpyridinium iodide itself is a classic example of the Menschutkin reaction, an SN2 reaction between a tertiary amine (pyridine) and an alkyl halide (methyl iodide).[2] The reaction proceeds via a transition state where the nitrogen-carbon bond is forming and the carbon-iodine bond is breaking.

Caption: The Menschutkin reaction for the synthesis of N-methylpyridinium iodide.

Role in Drug Development

Derivatives of N-methylpyridinium have shown significant potential in various areas of drug development.

-

Neurotransmitter Transporter Probes: N-methylpyridinium derivatives have been synthesized and utilized as molecular probes to study the structure and function of monoamine transporters, which are crucial targets for drugs treating neurological and psychiatric disorders.[3][4] These probes can help in the design of more selective and potent transporter inhibitors.

-

Anticancer Agents: Certain pyridinium salts have demonstrated cytotoxic activity against various cancer cell lines.[5][6][7][8] The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological macromolecules, potentially disrupting cellular processes in cancer cells.

-

Peptide Synthesis: N-methylpyridinium-based reagents have been developed as efficient coupling agents in solid-phase peptide synthesis, a fundamental technique in drug discovery and development.[9]